Cas no 1261765-47-2 (4-(2,3-Difluorophenyl)-2-fluorophenol)

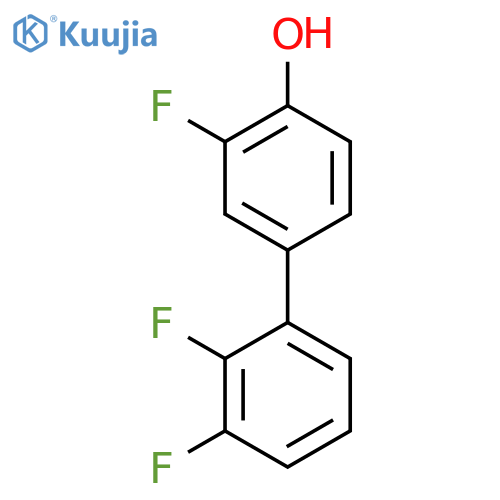

1261765-47-2 structure

商品名:4-(2,3-Difluorophenyl)-2-fluorophenol

CAS番号:1261765-47-2

MF:C12H7F3O

メガワット:224.178593873978

MDL:MFCD18313694

CID:2761329

PubChem ID:53219376

4-(2,3-Difluorophenyl)-2-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 2',3,3'-TRIFLUORO-[1,1'-BIPHENYL]-4-OL

- 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol

- CS-0209579

- BS-30454

- 1261765-47-2

- 4-(2,3-DIFLUOROPHENYL)-2-FLUOROPHENOL

- AKOS017557460

- DTXSID40684227

- MFCD18313694

- 4-(2,3-Difluorophenyl)-2-fluorophenol

-

- MDL: MFCD18313694

- インチ: InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H

- InChIKey: STPKPWGELDDWIB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 224.04489933g/mol

- どういたいしつりょう: 224.04489933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

4-(2,3-Difluorophenyl)-2-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB319726-1 g |

4-(2,3-Difluorophenyl)-2-fluorophenol; 95% |

1261765-47-2 | 1g |

€382.00 | 2023-04-26 | ||

| Alichem | A011000608-500mg |

4-Hydroxy-3,2',3'-trifluorobiphenyl |

1261765-47-2 | 97% | 500mg |

831.30 USD | 2021-07-05 | |

| Alichem | A011000608-1g |

4-Hydroxy-3,2',3'-trifluorobiphenyl |

1261765-47-2 | 97% | 1g |

1,504.90 USD | 2021-07-05 | |

| abcr | AB319726-1g |

4-(2,3-Difluorophenyl)-2-fluorophenol, 95%; . |

1261765-47-2 | 95% | 1g |

€382.00 | 2025-02-21 | |

| A2B Chem LLC | AI17721-5g |

4-(2,3-Difluorophenyl)-2-fluorophenol |

1261765-47-2 | 96% | 5g |

$880.00 | 2024-04-20 | |

| 1PlusChem | 1P00HJKP-5g |

4-(2,3-Difluorophenyl)-2-fluorophenol |

1261765-47-2 | 96% | 5g |

$1156.00 | 2025-02-28 | |

| A2B Chem LLC | AI17721-1g |

4-(2,3-Difluorophenyl)-2-fluorophenol |

1261765-47-2 | 96% | 1g |

$228.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280249-5g |

4-(2,3-Difluorophenyl)-2-fluorophenol |

1261765-47-2 | 96% | 5g |

¥10688.00 | 2024-08-09 | |

| Alichem | A011000608-250mg |

4-Hydroxy-3,2',3'-trifluorobiphenyl |

1261765-47-2 | 97% | 250mg |

480.00 USD | 2021-07-05 | |

| Ambeed | A490524-1g |

4-(2,3-Difluorophenyl)-2-fluorophenol |

1261765-47-2 | 96% | 1g |

$288.0 | 2024-04-25 |

4-(2,3-Difluorophenyl)-2-fluorophenol 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

1261765-47-2 (4-(2,3-Difluorophenyl)-2-fluorophenol) 関連製品

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261765-47-2)

清らかである:99%

はかる:1g

価格 ($):259.0